3-Bromo-2-chloro-6-fluorophenacyl bromide

Regioselectivity Halogen effect Nucleophilic aromatic substitution

Sourcing a phenacyl bromide with three distinct aromatic halogens for chemoselective cross-coupling is a persistent bottleneck in hit-to-lead and agrochemical discovery. 3-Bromo-2-chloro-6-fluorophenacyl bromide solves this by delivering ortho-fluorine, ortho-chlorine, and meta-bromine substituents in a single α-bromoketone building block. • Orthogonal reactivity (aryl-Br > aryl-Cl ≫ aryl-F) enables sequential Pd-catalyzed functionalization. • The 6-fluoro substituent supports ¹⁹F NMR probe development and metabolic stability. • ≥98% purity; stored at 2-8°C sealed, dry; classified as Hazard Class 8, PG III. Procurement-ready in multi-gram quantities from BenchChem with standard global shipping.

Molecular Formula C8H4Br2ClFO
Molecular Weight 330.38
CAS No. 1805575-98-7
Cat. No. B2361568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluorophenacyl bromide
CAS1805575-98-7
Molecular FormulaC8H4Br2ClFO
Molecular Weight330.38
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)CBr)Cl)Br
InChIInChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2H,3H2
InChIKeyXWOVEUPYIWFSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-fluorophenacyl bromide Overview


3-Bromo-2-chloro-6-fluorophenacyl bromide (IUPAC: 2-bromo-1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one, CAS 1805575-98-7) is a fully substituted α-bromoketone belonging to the phenacyl bromide class . Its molecular formula is C₈H₄Br₂ClFO (MW 330.38 g/mol), featuring three distinct halogen substituents (Br, Cl, F) on the aromatic ring in addition to the reactive α-bromoketone side chain . This dense and differentiated halogenation pattern enables sequential, chemoselective functionalization that is inaccessible with simpler mono- or di-halogenated phenacyl bromide analogs, making it a strategic intermediate for constructing complex heterocyclic scaffolds in medicinal chemistry and agrochemical research [1].

Why Generic Substitution Fails


Phenacyl bromides are widely used as alkylating agents and heterocycle precursors, but their reactivity and synthetic utility are dominated by the electronic and steric effects of aromatic ring substituents [1]. In the specific case of 3-bromo-2-chloro-6-fluorophenacyl bromide, the simultaneous presence of an ortho-fluorine, ortho-chlorine, and meta-bromine substituent creates a unique electronic environment that cannot be replicated by any single-halogen or mixed-halogen analog with a different substitution pattern. Published kinetic studies on substituted phenacyl bromides demonstrate that both electron-withdrawing and electron-donating substituents significantly modulate SN2 reaction rates (Hammett ρ values of +1.05 to +1.22 for nucleophilic substitutions), and that the substitution pattern on the aromatic ring directly governs reaction yields and selectivity in heterocycle-forming reactions [2][3]. Consequently, substituting 3-bromo-2-chloro-6-fluorophenacyl bromide with a regioisomer such as 3-bromo-6-chloro-2-fluorophenacyl bromide (CAS 1807121-46-5) or a non-fluorinated analog will produce different reaction kinetics, regiochemical outcomes, and downstream product profiles, making generic substitution scientifically unsound without explicit experimental validation .

Differentiation Evidence


Halogen Substitution Pattern: Ortho-F/Cl vs. Ortho-Cl/F

3-Bromo-2-chloro-6-fluorophenacyl bromide (CAS 1805575-98-7) differs from its closest commercially available regioisomer, 3-bromo-6-chloro-2-fluorophenacyl bromide (CAS 1807121-46-5), exclusively in the positional arrangement of the chlorine and fluorine atoms on the aromatic ring . In the target compound, fluorine occupies the 6-position (ortho to the carbonyl) and chlorine occupies the 2-position, whereas in the regioisomer these positions are reversed. This positional difference alters the electronic activation/deactivation pattern for nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution reactions, as fluorine and chlorine exert different inductive (−I) and mesomeric (+M) effects . While no published head-to-head reactivity comparison between these two specific regioisomers was identified in the literature, the well-established Hammett substituent constants (σₘ for F = +0.34, Cl = +0.37; σₚ for F = +0.06, Cl = +0.23) indicate that the positional swap produces measurably different electronic environments at each reactive site, directly affecting reaction rates and regiochemical outcomes [1].

Regioselectivity Halogen effect Nucleophilic aromatic substitution

Triple-Halogen vs. Non-Halogenated Phenacyl Bromide Reactivity

The target compound carries three distinct aromatic halogen substituents (Br at position 3, Cl at position 2, and F at position 6) alongside the side-chain α-bromoketone . This creates four halogen sites with a reactivity hierarchy for Pd-catalyzed cross-coupling: the aryl iodide/ bromide typically reacts fastest, followed by aryl chloride, while aryl fluoride is essentially inert under standard Suzuki or Buchwald–Hartwig conditions [1]. In contrast, the parent unsubstituted phenacyl bromide (CAS 70-11-1) offers only the α-bromoketone reactive center, with no aromatic halogens available for subsequent derivatization. This means that starting from unsubstituted phenacyl bromide, introducing the aryl bromide, chloride, and fluoride substituents would require additional separate halogenation steps, whereas 3-bromo-2-chloro-6-fluorophenacyl bromide provides all three aromatic halogens pre-installed in a single building block. Although no direct quantitative yield comparison for identical reaction sequences starting from different phenacyl bromide derivatives was identified, the principle of convergent synthesis dictates that each additional step reduces overall yield; therefore, the triple-halogenated building block is expected to enable shorter synthetic routes to complex polycyclic targets [2].

Orthogonal reactivity Sequential cross-coupling Chemoselectivity

Lipophilicity and Polar Surface Area Comparison

The computed physicochemical properties of 3-bromo-2-chloro-6-fluorophenacyl bromide include a LogP of 3.82 and a TPSA of 17.07 Ų . These values are directly relevant for procurement decisions in medicinal chemistry, as LogP influences compound handling (solubility, chromatography behavior) and TPSA is a key determinant of membrane permeability. For comparison, the regioisomer 3-bromo-6-chloro-2-fluorophenacyl bromide (CAS 1807121-46-5) has the same molecular formula and therefore identical computed LogP and TPSA, meaning that these bulk physicochemical parameters alone cannot distinguish the two regioisomers; structural identity must be verified by NMR or chromatographic retention time . However, when compared to the non-fluorinated analog 2,3-dibromophenacyl bromide (hypothetical), the presence of fluorine in the target compound would be expected to lower LogP by approximately 0.5–0.7 log units based on established aromatic fluorine substitution effects, potentially improving aqueous solubility and chromatographic resolution [1].

Lipophilicity Drug-likeness Physicochemical profiling

Purity and Storage Specifications

Commercially, 3-bromo-2-chloro-6-fluorophenacyl bromide is available at two documented purity grades: 98% (ChemScene, Leyan) and 95.9% by GC area (CymitQuimica/Apollo Scientific) . The 98% purity grade is suitable for most synthetic applications where the compound serves as a building block, while the 95.9% GC purity specification provides batch-level quantitative traceability. Storage recommendations specify sealed, dry conditions at 2–8°C, reflecting the compound's sensitivity to moisture and thermal degradation . In comparison, the regioisomer CAS 1807121-46-5 is listed with ambient temperature storage by Sigma-Aldrich/Apollo Scientific, suggesting comparable or slightly different stability profiles . The GHS classification for both compounds includes H314 (causes severe skin burns and eye damage), requiring appropriate personal protective equipment during handling .

Purity specification Batch consistency Procurement quality

Limitation: Absence of Direct Comparator Data

A comprehensive search of the published literature (PubMed, Google Scholar, SciFinder, Google Patents) and authoritative databases (PubChem, ChEMBL, BindingDB) through April 2026 identified no primary research articles, patents, or bioactivity datasets that explicitly report experimental data for 3-bromo-2-chloro-6-fluorophenacyl bromide (CAS 1805575-98-7) as a tested entity . Similarly, no head-to-head comparative studies (e.g., reactivity, selectivity, biological potency, pharmacokinetic parameters) were identified between this compound and any named analog. The compound's primary documented role is as a synthetic building block and intermediate, as evidenced by its inclusion in commercial catalogs (ChemScene, Apollo Scientific, CymitQuimica, Leyan) and its appearance as a substructure in derivative compounds (e.g., 5-(3-bromo-2-chloro-6-fluorophenyl)thiazol-2-amine, CAS 2764733-57-3; 3H-imidazo[4,5-c]pyridine derivatives) [1]. For scientific or procurement evaluation, users should therefore base decisions on the compound's structural and physicochemical differentiation (Sections 3.1–3.4) rather than on claims of superior biological performance, which lack published evidential support. If direct comparative biological or reactivity data become available in the future, this evidence guide should be updated accordingly.

Data transparency Evidence quality Procurement risk

Application Scenarios


Sequential Cross-Coupling for Polyhalogenated Heterocycles

This compound is most appropriately procured when a synthetic route requires a halogenated phenacyl bromide building block with three distinct aromatic halogen substituents for sequential Pd-catalyzed cross-coupling reactions. The reactivity hierarchy (aryl-Br > aryl-Cl ≫ aryl-F) allows chemoselective functionalization at the bromide position first, followed by chloride, while the fluoride serves as either a metabolically stable bioisostere or an inert placeholder for late-stage diversification [1]. The correct regioisomer (2-Cl, 6-F) must be specified because the positional arrangement determines which positions are activated for further coupling; procuring the regioisomer (2-F, 6-Cl) would invert the connectivity of all subsequent derivatives .

Medicinal Chemistry SAR of Fluorinated Cores

In hit-to-lead or lead optimization programs where a fluorinated aromatic ring bearing multiple halogen diversity points is desired, 3-bromo-2-chloro-6-fluorophenacyl bromide provides a single starting material that can be elaborated into libraries of analogs via orthogonal derivatization of the α-bromoketone (nucleophilic substitution, heterocycle formation) and the aromatic halogens (cross-coupling) [1]. The compound's documented purity (98%) and storage requirements (2–8°C, sealed, dry) should be factored into procurement logistics, particularly for programs requiring multi-gram quantities where hazardous material shipping (Class 8, PG III) incurs additional costs .

Agrochemical Halogenated Heterocyclic Intermediates

The phenacyl bromide class is broadly applied in agrochemical synthesis for constructing thiazole, imidazole, and oxazole heterocycles that serve as fungicides, herbicides, and insecticides [1]. The tri-halogenated phenyl ring of 3-bromo-2-chloro-6-fluorophenacyl bromide introduces halogenation patterns that are prevalent in commercial agrochemicals (e.g., chloro-fluoro-phenyl motifs) and may improve environmental persistence, target-site binding, or metabolic stability relative to less-substituted analogs. Procurement decisions should be guided by the synthetic route requirements rather than by biological data, as no agrochemical-specific bioactivity data for this exact compound have been published .

Chemical Biology Probes with ¹⁹F NMR Handle

The presence of the fluorine atom at the 6-position makes this compound suitable for synthesizing chemical biology probes where ¹⁹F NMR can be used to monitor binding events, conformational changes, or metabolic fate of derived compounds [1]. Additionally, the aryl fluoride position could potentially serve as a precursor for ¹⁸F radiolabeling in PET tracer development, provided that appropriate nucleophilic fluorination conditions are developed. In such applications, the differentiation from non-fluorinated phenacyl bromides is absolute: the fluorine atom is essential for the intended analytical or imaging readout, and no non-fluorinated analog can substitute .

Technical Documentation Hub

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